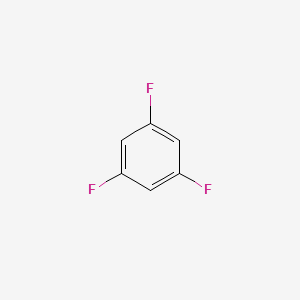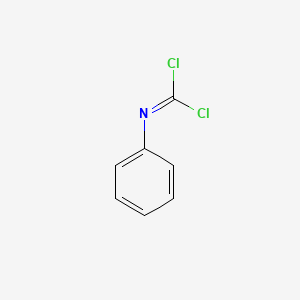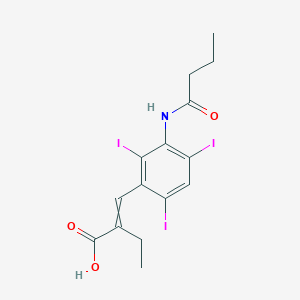
6,7-Dihydropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-dihydropteridine is a member of 6,7-dihydropteridines.
Dihydropteridine belongs to the class of organic compounds known as pteridines and derivatives. These are polycyclic aromatic compounds containing a pteridine moiety, which consists of a pyrimidine fused to a pyrazine ring to form pyrimido(4, 5-b)pyrazine. Dihydropteridine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dihydropteridine is primarily located in the cytoplasm and mitochondria.
Scientific Research Applications
Enzyme Protein Chemistry and Affinity Chromatography
The synthesis of functionalised 7,8-dihydropteridines, including 6,7-dihydropteridine derivatives, has been explored for investigating the protein chemistry of enzymes in the dihydrofolate pathway, specifically 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. These compounds have potential in affinity chromatography for isolating inhibitors (Cameron, Nicholson, Robinson, Suckling, & Wood, 1985).
Biological Functions and Autooxidation
6-Substituted 7,8-dihydropterins, including 6,7-dihydropteridine, are involved in significant biological functions and undergo autooxidation in air-equilibrated aqueous solutions. The reaction rates and products formed depend on the chemical structure of the substituents. This process has implications for understanding the biological functions and stability of these compounds (Dántola, Vignoni, Capparelli, Lorente, & Thomas, 2008).
DNA Ligase Inhibition
6,7-Dihydropteridine derivatives have been synthesized and identified as correct structures for substances like SCR7, reported as inhibitors of nonhomologous end-joining, a DNA repair pathway. This highlights their potential in DNA ligase inhibition studies (Greco, Conrad, Johnston, Li, & Tomkinson, 2016).
Electron Spin Resonance in Biochemical Studies
The electron spin resonance of monohydropteridine radicals, including those derived from 7,8-dihydropteridine, has been investigated. These studies provide insights into the biochemical implications of pteridine radicals, possibly playing a role in rapid electron transfer in biological systems (Ehrenberg, Hemmerich, Müller, & Pfleiderer, 1970).
Enzymatic Functions and Reductase Activity
Research on dihydropteridine reductase, which utilizes compounds like 6,7-dihydropteridine, has advanced understanding of enzyme kinetics and substrate specificity. This enzyme is crucial in the metabolic pathways involving pteridine derivatives (Vasudevan, Shaw, & Armarego, 1988).
properties
Product Name |
6,7-Dihydropteridine |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
6,7-dihydropteridine |
InChI |
InChI=1S/C6H6N4/c1-2-9-6-5(8-1)3-7-4-10-6/h3-4H,1-2H2 |
InChI Key |
KVDQMARGGBLIJM-UHFFFAOYSA-N |
SMILES |
C1CN=C2C(=N1)C=NC=N2 |
Canonical SMILES |
C1CN=C2C(=N1)C=NC=N2 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



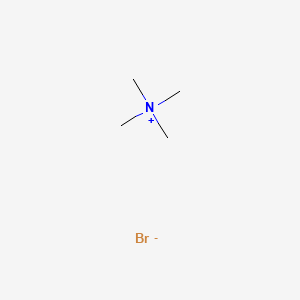
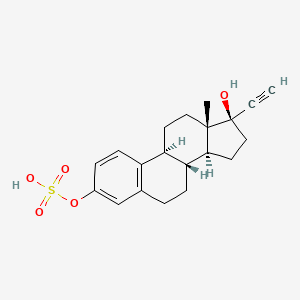
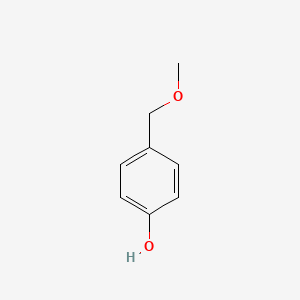
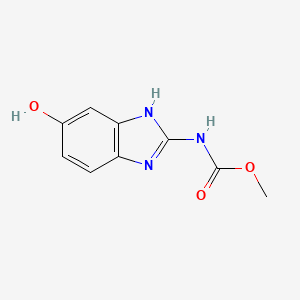
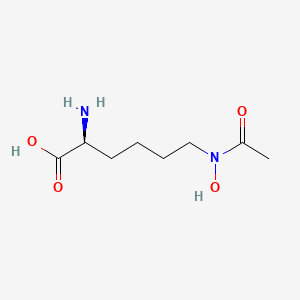
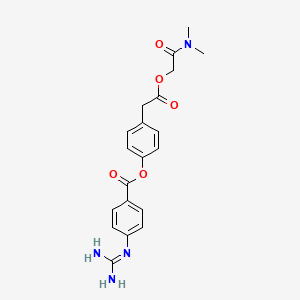
![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)
![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)
![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)
![2-[6-[6-[1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B1201517.png)
